(S)-1-(3-fluoro-4-methylphenyl)propan-1-amine
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Overview
Description
(S)-1-(3-fluoro-4-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluoro-4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine via reductive amination using reagents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-fluoro-4-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-fluoro-4-methylphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding.
Industrial Applications: It may be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluoro-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-fluoro-4-methylphenyl)propan-1-amine: The enantiomer of the compound with different biological activity.
1-(3-fluoro-4-methylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3-fluoro-4-methylphenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
(S)-1-(3-fluoro-4-methylphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
HIHAUZOLSWSRRN-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N |
Origin of Product |
United States |
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